

How to reduce background fluorescence with optical brighteners

Author: BenchChem Technical Support Team. **Date:** December 2025

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Technical Support Center: Reducing Background Fluorescence

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with background fluorescence, particularly from optical brighteners and other sources of autofluorescence, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and what are its common causes?

A1: Background fluorescence, or noise, is any unwanted fluorescent signal that can obscure the specific signal from your fluorescent probe.^[1] It can originate from several sources, which are broadly categorized as autofluorescence from the biological sample itself, non-specific binding of fluorescent probes, and fluorescence from reagents and materials like media, mounting solutions, and plasticware.^{[1][2]} Endogenous sources of autofluorescence within biological samples include molecules like collagen, elastin, NADH, flavins, and lipofuscin.^{[3][4]}

Q2: How do optical brighteners and fixation agents contribute to background fluorescence?

A2: While not explicitly detailed in the provided search results, optical brighteners, commonly found in lab consumables, can leach into samples and cause significant background

fluorescence. Similarly, aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components, particularly amines and proteins, to create fluorescent products, thereby increasing autofluorescence.[3][5][6] The extent of this induced fluorescence can worsen with longer fixation times or higher temperatures.[6]

Q3: What are the primary strategies to reduce or eliminate background fluorescence?

A3: There are several strategies to combat background fluorescence, which can be broadly grouped into three categories:

- **Chemical Treatment:** Using chemical quenchers to reduce the fluorescence of interfering molecules. Common reagents include Sodium Borohydride for aldehyde-induced autofluorescence and Sudan Black B or commercial reagents like TrueBlack® for lipofuscin. [7][8][9]
- **Photobleaching:** Intentionally exposing the sample to high-intensity light to destroy the fluorescent properties of background molecules before introducing the specific fluorescent label. [10][11]
- **Computational Correction:** Using software-based methods like spectral unmixing to differentiate the emission spectrum of the background from the spectrum of the specific fluorophore. [12][13]

Q4: My unstained control sample shows significant fluorescence. What should I do?

A4: An unstained control is crucial for identifying autofluorescence. [2][14] If this control is fluorescent, it indicates that the background signal originates from the sample itself or the preparation process. The first step is to identify the source. If you are using an aldehyde-based fixative, a Sodium Borohydride treatment may be effective. [15] For tissues known to have high levels of lipofuscin, such as brain or aged tissues, treatment with Sudan Black B or a commercial quencher like TrueBlack® is recommended. [9][16]

Troubleshooting Guides

Guide 1: Addressing Autofluorescence from Fixation

High background fluorescence is a common issue in samples fixed with aldehyde-based reagents like formaldehyde and glutaraldehyde.[3] This can be mitigated by chemically reducing the free aldehyde groups.

- Experimental Protocol: Sodium Borohydride (NaBH_4) Treatment[6][7]
 - Rehydration: For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.
 - Preparation of Quenching Solution: Prepare a fresh 0.1% to 1% solution of Sodium Borohydride (NaBH_4) in ice-cold PBS.[15][17] Caution: NaBH_4 will bubble upon addition to the aqueous buffer; prepare it fresh and handle it with care.[18]
 - Incubation: Immerse the slides in the NaBH_4 solution. Incubation times can vary from 10 to 30 minutes at room temperature.[7][19] For some applications, three incubations of 10 minutes each are recommended.[6]
 - Washing: Thoroughly wash the slides three times for 5 minutes each in PBS.[7]
 - Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, primary and secondary antibody incubations).

Guide 2: Quenching Endogenous Fluorophores (e.g., Lipofuscin)

Lipofuscin is an age-related pigment that accumulates in various cell types and is a significant source of autofluorescence, fluorescing brightly across multiple channels.[9][20]

- Experimental Protocol: Sudan Black B (SBB) Treatment
 - Preparation: Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol and let it shake overnight in the dark.[21][22] Filter the solution before use.
 - Application: After completing your immunofluorescence staining and final washes, incubate the slides in the SBB solution for 10-20 minutes at room temperature.[21][22]

- Washing: Rinse the slides thoroughly with PBS or 70% ethanol to remove excess SBB.
[21]
- Mounting: Mount the coverslip with an appropriate mounting medium.
- Experimental Protocol: TrueVIEW™/TrueBlack® Treatment (Commercial Quenchers)
Commercial quenchers are often optimized to reduce autofluorescence with minimal impact on the specific signal.
 - Application Timing: These reagents can often be applied before or after immunofluorescence staining, with pre-treatment being preferred to minimize effects on the fluorophores.[9][16]
 - Preparation (TrueVIEW™): Mix Reagents A, B, and C in a 1:1:1 ratio. The order of mixing is important: first mix A and B, then add C.[23][24]
 - Incubation (TrueVIEW™): After immunofluorescent staining, add the prepared reagent to cover the tissue section and incubate for 2-5 minutes.[23][25]
 - Preparation (TrueBlack®): Dilute the 20X stock to 1X in 70% ethanol.[16]
 - Incubation (TrueBlack®): Apply the 1X solution to the tissue for 30 seconds.[16]
 - Washing: Wash the slides in PBS.[16][23]
 - Mounting: Proceed with mounting.

Guide 3: Optimizing Imaging Conditions

In some cases, background fluorescence can be managed by adjusting the imaging protocol itself.

- Experimental Protocol: Photobleaching[10][11]
 - Pre-Staining Exposure: Before applying any fluorescent labels, expose the unstained slides to a high-intensity, broad-spectrum light source, such as a white phosphor LED array.[10]

- Duration: The optimal duration can vary, but a starting point of 48 hours may be effective for some tissues.[\[10\]](#) Shorter times may be sufficient depending on the light source intensity and sample type.
- Proceed with Staining: After photobleaching, proceed with your standard staining protocol. The background autofluorescence should be significantly reduced, while the subsequent fluorescent signal from your probes should be unaffected.[\[10\]](#)[\[11\]](#)
- Minimize Exposure During Imaging: To prevent photobleaching of your specific signal, minimize the sample's exposure to the excitation light during image acquisition.[\[26\]](#)

Guide 4: Computational Correction

When physical or chemical methods are insufficient or undesirable, computational methods can separate the background signal from the specific fluorescence.

- Concept: Spectral Unmixing Spectral unmixing is a powerful technique for separating the emission spectra of multiple fluorophores, including autofluorescence.[\[13\]](#)
 - Acquire a Lambda Stack: Image the sample at a series of narrow emission wavelengths to capture the full emission spectrum at each pixel.[\[27\]](#)
 - Obtain Reference Spectra: Image an unstained sample to obtain the emission spectrum of the autofluorescence. Also, obtain the reference spectra for each fluorophore used in the experiment.[\[27\]](#)
 - Unmix the Spectra: Use software to mathematically separate the contributions of each fluorophore and the autofluorescence at each pixel, effectively removing the background signal from the final image.[\[12\]](#)[\[28\]](#)

Data Summary

The following table summarizes the effectiveness and characteristics of various autofluorescence quenching methods.

Method	Target Autofluorescence Source	Reported Quenching Efficiency	Key Considerations
Sodium Borohydride	Aldehyde-induced (from fixation)	Effective in reducing aldehyde-induced fluorescence. [17] [19]	Must be prepared fresh; can have variable effects. [6] [29]
Sudan Black B	Lipofuscin and other endogenous sources	65-95% reduction depending on the filter setup. [8]	Can introduce its own background in red and far-red channels. [9]
TrueVIEW™	Aldehyde fixation, red blood cells, collagen, elastin	Significant enhancement in signal-to-noise ratio. [23] [25]	Optimized for use with specific mounting media provided in the kit. [24]
TrueBlack®	Primarily Lipofuscin; also other sources	Effectively eliminates lipofuscin autofluorescence with minimal background. [9] [16]	Can be used before or after immunostaining. [9]
Photobleaching	Broad-spectrum autofluorophores (e.g., lipofuscin)	Effectively reduces background without affecting subsequent probe fluorescence intensity. [10] [11]	Can be time-consuming, though higher intensity light sources can reduce the time. [10]
Trypan Blue	Intracellular autofluorescence in flow cytometry	Approximately 5-fold increase in signal-to-noise ratio. [30]	Has its own fluorescence in the far-red region. [31]

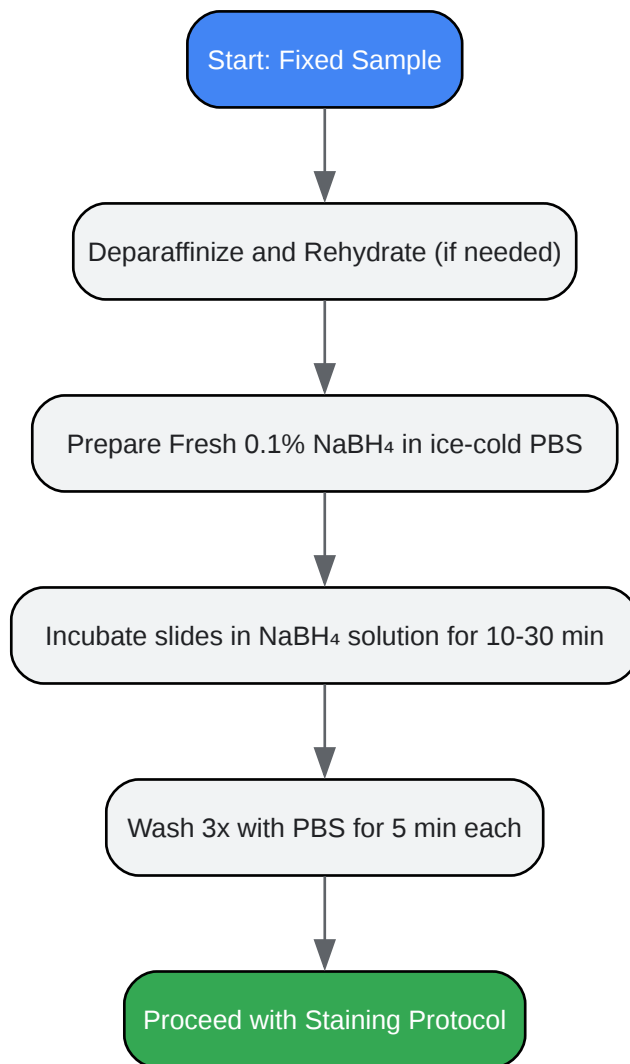
Visual Guides



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Caption: Decision tree for troubleshooting high background fluorescence.

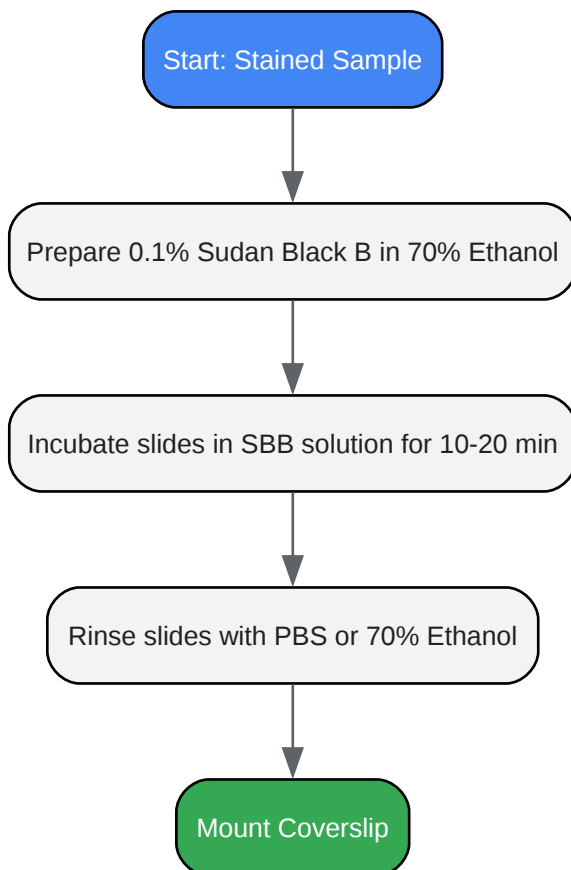
Workflow for Sodium Borohydride Treatment



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Caption: Workflow for Sodium Borohydride treatment.

Workflow for Sudan Black B Treatment



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Caption: Workflow for Sudan Black B treatment.

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References

- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. benchchem.com [benchchem.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. microscopyfocus.com [microscopyfocus.com]
- 5. bosterbio.com [bosterbio.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. benchchem.com [benchchem.com]
- 8. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Spectral Imaging and Linear Unmixing | Nikon's MicroscopyU [microscopyu.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. researchgate.net [researchgate.net]
- 16. zellbio.eu [zellbio.eu]
- 17. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 21. Sudan Black B Pretreatment to Suppress Autofluorescence in Silk Fibroin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Autofluorescence Quenching | Visikol [visikol.com]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. vectorlabs.com [vectorlabs.com]
- 25. vectorlabs.com [vectorlabs.com]

- 26. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 27. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 28. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 29. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 30. Reducing cellular autofluorescence in flow cytometry: an in situ method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. med.virginia.edu [med.virginia.edu]
- To cite this document: BenchChem. [How to reduce background fluorescence with optical brighteners]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082286#how-to-reduce-background-fluorescence-with-optical-brighteners]

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